molecular formula C18H24N2O6S B2972534 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide CAS No. 2319836-22-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide

Cat. No.: B2972534
CAS No.: 2319836-22-9
M. Wt: 396.46
InChI Key: RPZMQAHOMVDNLJ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide is a complex organic compound that features a benzodioxole ring and a thian ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can often be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using reagents like lithium tetrahydroaluminate.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ether functionalities.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced amine derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S/c21-5-6-26-18(3-7-27-8-4-18)11-20-17(23)16(22)19-10-13-1-2-14-15(9-13)25-12-24-14/h1-2,9,21H,3-8,10-12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZMQAHOMVDNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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